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Spectral Characterization of 1-Tetradecanol: A
Technical Guide
Introduction

1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with

the molecular formula CH₃(CH₂)₁₂CH₂OH.[1] It presents as a white, waxy solid and finds

applications in the cosmetics industry as an emollient in products like cold creams and as an

intermediate in the chemical synthesis of other products, such as surfactants.[1][2] A thorough

understanding of its molecular structure is crucial for its application, and this is achieved

through various spectroscopic techniques. This guide provides an in-depth analysis of the

spectral data of 1-tetradecanol obtained from Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy of 1-Tetradecanol

The ¹H NMR spectrum of 1-tetradecanol provides a proton map of the molecule. The signals

are characterized by their chemical shift (δ), multiplicity, and integration.
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Table 1: ¹H NMR Spectral Data for 1-Tetradecanol

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.64 Triplet 2H -CH₂-OH (C1)

~1.57 Quintet 2H -CH₂-CH₂-OH (C2)

~1.26 Broad Singlet ~22H -(CH₂)₁₁- (C3-C13)

~0.88 Triplet 3H -CH₃ (C14)

Data sourced from SpectraBase and ChemicalBook.[3][4]

Interpretation of the ¹H NMR Spectrum:

The triplet at approximately 3.64 ppm corresponds to the two protons on the carbon atom

bonded to the hydroxyl group (C1). The signal is split into a triplet by the two adjacent

protons on C2.

The quintet around 1.57 ppm is assigned to the two protons on the C2 carbon, which are

split by the protons on both C1 and C3.

The large, broad singlet at approximately 1.26 ppm represents the overlapping signals of the

22 protons of the long methylene chain (-(CH₂)₁₁-).

The triplet at about 0.88 ppm corresponds to the three protons of the terminal methyl group

(C14), split by the two adjacent protons on C13.
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¹H NMR Signal Assignments for 1-Tetradecanol

1-Tetradecanol Structure

¹H NMR Signals
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¹³C NMR Signal Assignments for 1-Tetradecanol

1-Tetradecanol Structure ¹³C NMR Signals
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Major Fragmentation Pathways of 1-Tetradecanol in MS

[CH₃(CH₂)₁₂CH₂OH]⁺˙
m/z 214

[C₁₄H₂₈]⁺˙
m/z 196

- H₂O (Dehydration)

Alkyl Fragments
[CnH₂n+₁]⁺

m/z = 43, 57, 71...

- C₁₃H₂₇OH, etc.
(Chain Cleavage)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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